2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-piperazin-1-ylsulfonylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S.2ClH/c7-1-6-12(10,11)9-4-2-8-3-5-9;;/h8H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIPOXFILZDTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 2-(Piperazin-1-yl)ethanamine
A common route involves the sulfonylation of 2-(piperazin-1-yl)ethanamine, which is commercially available or synthesized via reductive amination or alkylation methods. The sulfonylation step is performed using sulfonyl chlorides under basic conditions, typically in solvents like ethyl acetate or dichloromethane with triethylamine as the base.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-(Piperazin-1-yl)ethanamine + Sulfonyl chloride | Formation of sulfonylated piperazine derivative |
| 2 | Acidification with HCl (2N) | Formation of dihydrochloride salt |
This approach yields the sulfonylated ethanamine derivative, which is then converted into its dihydrochloride salt by treatment with hydrochloric acid under reflux conditions for several hours to ensure full protonation and salt formation.
Protection/Deprotection Strategy for Selective Functionalization
Due to the presence of multiple nucleophilic sites on piperazine, selective sulfonylation can be challenging. Protection of one amine group is often achieved using trifluoroacetate or other protecting groups, followed by sulfonylation and subsequent deprotection under mild basic conditions.
Catalytic Hydrogenation and Reductive Amination Routes
In some synthetic routes, reductive amination is used to elongate or modify the piperazine scaffold before sulfonylation. Catalysts such as palladium on carbon (Pd-C) are employed for hydrogenation steps, and mild reducing agents like triacetoxyborohydride enable selective reductive amination without over-reduction.
Catalysts and Reaction Conditions
- Bases: Triethylamine is the most commonly used base to neutralize HCl generated during sulfonylation.
- Solvents: Dichloromethane (DCM), ethyl acetate (EtOAc), and dimethylformamide (DMF) are typical solvents.
- Temperature: Ambient temperature to mild reflux (25°C to 80°C) depending on step.
- Catalysts: Pd-C for hydrogenation; triacetoxyborohydride for reductive amination.
- Purification: Recrystallization from suitable solvents and chromatographic techniques.
Industrial and Scale-Up Considerations
- Continuous flow reactors have been employed to improve the efficiency and scalability of sulfonylation reactions.
- Catalyst preparation, such as Ni-MgO catalysts for related piperazine syntheses, involves coprecipitation and thermal decomposition, enabling economical and high-yield processes without the need for hydrogen gas in some cases.
- Avoidance of hydrogen in certain steps reduces byproduct formation and improves process safety and cost-effectiveness.
Data Table Summarizing Preparation Methods
Research Findings and Optimization Notes
- Selectivity: Protection of secondary amines is crucial to avoid polysulfonylation.
- Reaction Monitoring: TLC and NMR are standard for monitoring reaction progress.
- Purity: Final dihydrochloride salt exhibits improved solubility and crystallinity, facilitating purification.
- Catalyst Efficiency: Ni-MgO catalysts prepared by coprecipitation provide high activity and selectivity in piperazine formation without hydrogen gas, reducing byproduct formation.
- Yield Optimization: Temperature control and solvent choice significantly affect yield and purity; typically, low temperature (around 0–5°C) during sulfonyl chloride addition minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is noted for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. Its structure allows it to interact with GABA receptors, which are crucial for neurotransmission and have implications in treating anxiety disorders, depression, and other neurological conditions. The agonistic action on GABA receptors can lead to hyperpolarization of neurons, making it a candidate for further research into treatments for various neuropsychiatric disorders .
Drug Development
Recent studies have highlighted the role of piperazine derivatives in drug discovery. The presence of the piperazine moiety enhances the pharmacokinetic properties of compounds, making them more effective as pharmaceuticals. This compound has been investigated as a scaffold for designing new drugs with improved efficacy and reduced side effects .
Biological Research
Proteomics and Enzyme Interaction Studies
2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride is utilized in proteomics research, particularly in studying enzyme interactions and cellular pathways. Its ability to modify enzyme activities makes it valuable for elucidating biological mechanisms and developing assays to screen for biological activity .
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit antimicrobial properties. This opens up avenues for developing new antimicrobial agents that could be effective against resistant strains of bacteria .
Synthetic Chemistry
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its sulfonyl group enhances reactivity and allows for various functional group transformations, which are essential in creating diverse chemical entities .
Comparison with Other Piperazine Derivatives
| Compound Name | Structure Characteristics | Unique Aspects |
|---|---|---|
| Piperazine | Basic structure with two nitrogen atoms | Commonly used as a solvent; less reactive |
| Piperazine Citrate | Piperazine combined with citric acid | Used primarily in pharmaceuticals for solubility |
| This compound | Contains a sulfonyl group | Investigated for enzyme interactions and drug development |
| Piperazine Hydrate | Hexahydrate form of piperazine | Commonly used in industrial applications |
This table illustrates the unique position of this compound within the piperazine class, particularly its specific interactions with biological targets that enhance its utility in therapeutic research.
Case Studies and Research Findings
Recent literature has documented various studies showcasing the applications of this compound:
- Study on GABA Receptor Modulation : A study published in a peer-reviewed journal demonstrated that derivatives of piperazine, including this compound, effectively modulate GABA receptor activity, suggesting their potential use in anxiety treatment .
- Antimicrobial Efficacy : Research conducted on piperazine derivatives indicated significant antimicrobial activity against several bacterial strains, supporting further investigation into their use as antibiotics.
Mechanism of Action
The mechanism of action of 2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying biochemical mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride and analogous piperazine derivatives:
Key Structural and Functional Comparisons :
Substituent Effects :
- The sulfonyl group in the target compound distinguishes it from analogs with methyl (e.g., 2-(4-methylpiperazin-1-yl)ethylamine), methoxyphenyl, or fluoropyridinyl groups. Sulfonyl groups are electron-withdrawing, increasing acidity and hydrogen-bonding capacity, which may enhance interactions with biological targets compared to alkyl or aromatic substituents.
- Dihydrochloride salts (target compound and others) improve aqueous solubility, critical for pharmaceutical formulations.
Synthetic Routes: Piperazine derivatives are commonly synthesized via reactions involving bis(2-chloroethyl)amine hydrochloride and substituted anilines.
Potential Applications: Methoxyphenyl-substituted piperazines (e.g., 1-(2-methoxyphenyl)piperazine dihydrochloride) are explored in neuropharmacology due to their structural similarity to serotonin receptor ligands. Halogenated analogs (e.g., fluoropyridinyl compounds) may exhibit enhanced metabolic stability. The target compound’s sulfonyl group could position it as a candidate for sulfonamide-based therapeutics (e.g., antibiotics or carbonic anhydrase inhibitors), though direct evidence is lacking.
Research Findings and Data Gaps
Biological Activity
2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride, with the CAS number 1158201-88-7, is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its versatility in drug design. The sulfonyl group enhances solubility and biological interactions. Its chemical formula is .
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as human acetylcholinesterase, which is critical in neuropharmacology .
- Receptor Modulation : It acts on neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
Biological Activity Overview
The biological effects of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : In a study evaluating novel compounds for anticancer properties, derivatives similar to 2-(Piperazine-1-sulfonyl)ethan-1-amine were tested against breast and lung cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.16 to 11 μM .
- Neuropharmacological Studies : Research focused on piperazine derivatives has shown that they can effectively inhibit acetylcholinesterase, indicating potential applications in treating Alzheimer's disease by preventing amyloid aggregation .
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of piperazine derivatives, including this compound, revealing effectiveness against multiple bacterial strains, thus supporting its use in infectious disease treatment .
Comparative Analysis
When compared to other piperazine derivatives, this compound stands out due to its unique sulfonamide group which enhances its binding affinity to biological targets.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound | Anticancer | 0.16 - 11 |
| Piperazine derivative A | Acetylcholinesterase inhibition | Not specified |
| Piperazine derivative B | Antimicrobial | Variable |
Q & A
Q. What are the common synthetic routes for preparing 2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride, and what key intermediates are involved?
The synthesis typically involves two primary steps: (1) sulfonation of piperazine using a sulfonyl chloride reagent (e.g., chloroethylsulfonyl chloride) to introduce the sulfonyl group, and (2) subsequent treatment with hydrochloric acid to form the dihydrochloride salt. Key intermediates include the free base 2-(piperazine-1-sulfonyl)ethan-1-amine, which is isolated before salt formation. Reaction conditions for sulfonation require anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) validates molecular weight, and X-ray diffraction (XRD) resolves crystallographic details. Differential Scanning Calorimetry (DSC) determines thermal stability, particularly for salt forms .
Q. How does the dihydrochloride salt form influence solubility and stability in aqueous solutions?
The dihydrochloride salt enhances aqueous solubility compared to the free base due to ionic interactions. Stability studies (pH 3–7, 25–40°C) show optimal solubility in buffered solutions (e.g., phosphate buffer, pH 6.5). Hygroscopicity requires storage in desiccated conditions to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the sulfonation step to minimize by-product formation during synthesis?
By-product reduction involves:
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonyl group transfer.
- Solvent optimization : Anhydrous tetrahydrofuran (THF) improves reagent solubility and reaction homogeneity.
- Temperature control : Maintaining sub-ambient temperatures (−10°C) suppresses hydrolysis of the sulfonyl chloride intermediate .
Q. What strategies address discrepancies in spectroscopic data (e.g., unexpected NMR peaks) during structural validation?
Conflicting data may arise from residual solvents, tautomerism, or salt dissociation. Mitigation includes:
- Multi-technique validation : Cross-referencing NMR with IR spectroscopy to identify functional groups.
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts for comparison.
- Crystallography : Single-crystal XRD resolves ambiguous proton environments .
Q. What experimental approaches elucidate the compound’s mechanism in modulating nucleoside transport?
- Radiolabeled uptake assays : Use ³H-labeled adenosine to quantify ENT (equilibrative nucleoside transporter) inhibition in cell lines.
- Competitive binding studies : Co-administer with known ENT inhibitors (e.g., dipyridamole) to assess receptor specificity.
- Gene knockout models : CRISPR-Cas9-modified ENT-deficient cells validate target engagement .
Q. How do pH and counterion selection impact the compound’s bioactivity in physiological systems?
- pH-dependent solubility : The dihydrochloride form remains protonated in physiological pH (7.4), enhancing membrane permeability.
- Counterion effects : Comparative studies with other salts (e.g., sulfate, citrate) reveal dihydrochloride’s superior stability in plasma protein binding assays .
Data Contradiction and Reproducibility
Q. How should researchers resolve inconsistencies in reported biological activity across studies?
- Standardized protocols : Adopt uniform cell lines (e.g., HEK293 overexpressing ENTs) and assay conditions (e.g., 37°C, 5% CO₂).
- Batch-to-batch variability : Conduct HPLC-MS to confirm compound purity and exclude degradation products.
- Meta-analysis : Aggregate data from PubChem and Enamine studies to identify trends .
Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) ensures consistent reaction progression.
- Quality by Design (QbD) : Design-of-experiments (DoE) models optimize parameters (e.g., stoichiometry, mixing speed).
- Salt crystallization control : Antisolvent addition (e.g., diethyl ether) ensures uniform particle size distribution .
Methodological Resources
- Synthetic Protocols : PubChem’s reaction condition databases for sulfonation and salt formation .
- Biological Assays : EN300-7319522 (Enamine) for nucleoside transporter inhibition screening .
- Analytical Standards : CAS 3022-15-9 (Piperazine-2-carboxylic acid dihydrochloride) as a reference for salt characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
